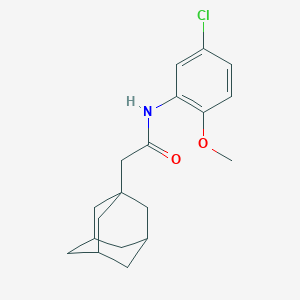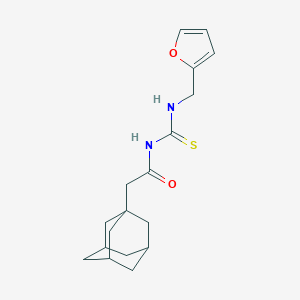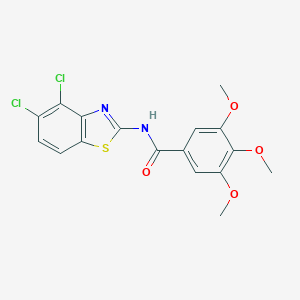![molecular formula C22H15ClN2O4 B251309 N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251309.png)
N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide, also known as GW 501516, is a synthetic compound that belongs to the family of peroxisome proliferator-activated receptor (PPAR) agonists. It was first discovered in the late 1990s and has since gained popularity in the scientific community due to its potential applications in various fields.
Mécanisme D'action
N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide 501516 works by activating PPAR delta, a protein that regulates the expression of genes involved in energy metabolism. When activated, PPAR delta increases the production of enzymes involved in fatty acid oxidation and glucose metabolism, leading to increased energy production and improved endurance. Additionally, this compound 501516 has been shown to reduce inflammation and improve insulin sensitivity, further contributing to its potential therapeutic benefits.
Biochemical and Physiological Effects
This compound 501516 has been shown to have several biochemical and physiological effects, including increased energy production, improved endurance, reduced inflammation, and improved insulin sensitivity. These effects are thought to be mediated through the activation of PPAR delta and the subsequent regulation of genes involved in energy metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide 501516 in lab experiments is its specificity for PPAR delta, which allows for targeted activation of this protein and the subsequent regulation of genes involved in energy metabolism. Additionally, its synthetic nature allows for precise control over dosage and administration. However, one limitation of using this compound 501516 is its potential for off-target effects, which may lead to unintended consequences and require careful monitoring.
Orientations Futures
There are several future directions for the research on N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide 501516, including further exploration of its potential therapeutic applications in cancer treatment and metabolic disorders. Additionally, there is a need for more studies on the long-term effects of this compound 501516 use, particularly in athletes and other individuals who may use it for performance enhancement. Finally, there is a need for more research on the safety and efficacy of this compound 501516 in human subjects, as most of the current studies have been conducted in animal models.
Méthodes De Synthèse
The synthesis of N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide 501516 involves several steps, including the reaction of 2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)aniline with 1,3-benzodioxole-5-carboxylic acid, followed by the addition of a carboxamide group. The final product is then purified through recrystallization.
Applications De Recherche Scientifique
N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide 501516 has been extensively studied for its potential applications in various fields, including sports performance enhancement, cancer treatment, and metabolic disorders. In sports, it has been shown to increase endurance and improve cardiovascular performance by activating PPAR delta, a protein involved in energy metabolism. In cancer treatment, it has been found to inhibit tumor growth by inducing apoptosis, or programmed cell death, in cancer cells. In metabolic disorders, it has been shown to improve insulin sensitivity and reduce inflammation.
Propriétés
Formule moléculaire |
C22H15ClN2O4 |
|---|---|
Poids moléculaire |
406.8 g/mol |
Nom IUPAC |
N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C22H15ClN2O4/c1-12-2-6-18-17(8-12)25-22(29-18)14-3-5-15(23)16(9-14)24-21(26)13-4-7-19-20(10-13)28-11-27-19/h2-10H,11H2,1H3,(H,24,26) |
Clé InChI |
VUCBJMCPKPFVHE-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)Cl)NC(=O)C4=CC5=C(C=C4)OCO5 |
SMILES canonique |
CC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)Cl)NC(=O)C4=CC5=C(C=C4)OCO5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(1-Adamantylacetyl)amino]benzamide](/img/structure/B251226.png)


![Dimethyl 5-[(1-adamantylacetyl)amino]isophthalate](/img/structure/B251229.png)

![Methyl 2-({[(1-adamantylacetyl)amino]carbothioyl}amino)benzoate](/img/structure/B251232.png)
![N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-2-phenylacetamide](/img/structure/B251234.png)
![2-methyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B251237.png)
![2-(2,4-dimethylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide](/img/structure/B251239.png)

![N-(1,3-benzodioxol-5-ylcarbonyl)-N'-[2-(4-morpholinyl)phenyl]thiourea](/img/structure/B251247.png)
![N-(1,3-benzodioxol-5-ylcarbonyl)-N'-[4-(1-piperidinylmethyl)phenyl]thiourea](/img/structure/B251248.png)
![N-[(4-sulfamoylanilino)-sulfanylidenemethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251249.png)
![N-[2-(4-Isobutyryl-piperazin-1-yl)-phenyl]-3,4-dimethyl-benzamide](/img/structure/B251251.png)
